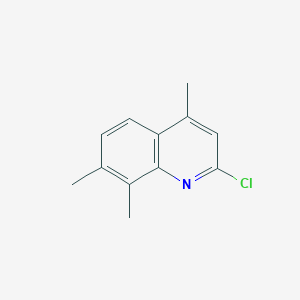

2-Chloro-4,7,8-trimethylquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

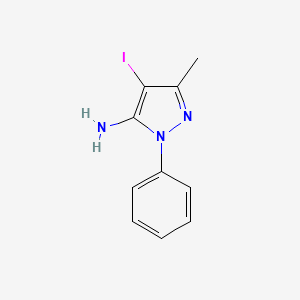

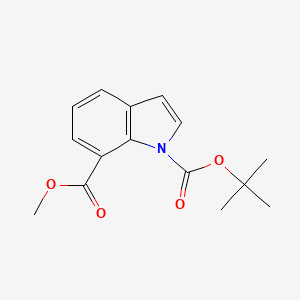

2-Chloro-4,7,8-trimethylquinoline is a chlorinated quinoline derivative with additional methyl groups at the 4, 7, and 8 positions. Quinolines are heterocyclic aromatic compounds with a structure that combines a benzene ring with a pyridine ring. The presence of chlorine and methyl groups on the quinoline core can significantly influence its reactivity and physical properties, making it a valuable intermediate for various chemical syntheses.

Synthesis Analysis

The synthesis of 2-Chloro-4,7,8-trimethylquinoline and its derivatives has been explored through various methodologies. One approach involves the directed ortho-lithiation of chloroquinolines, which allows for selective functionalization at specific positions on the quinoline ring . This method has been applied to synthesize a range of 2,3-disubstituted quinolines, demonstrating the versatility of this approach. Another synthesis route is the reaction of 4-chloro-2,7,8-trimethylquinoline with other reagents to form complex structures, such as 4,6-di(tert-butyl)-2-(4-chloro-7,8-dimethylquinolin-2-yl)-7-(piperidin-1-ylmethyl)-1,3-tropolone, which was characterized by X-ray diffraction .

Molecular Structure Analysis

The molecular structure of 2-Chloro-4,7,8-trimethylquinoline derivatives has been elucidated using various spectroscopic and spectrometric techniques. For instance, the structure of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate was characterized using spectroscopic and thermal analyses . Additionally, single-crystal X-ray structures of related quinoline derivatives have been presented, providing detailed insights into their molecular geometry .

Chemical Reactions Analysis

The reactivity of 2-Chloro-4,7,8-trimethylquinoline derivatives has been investigated in several studies. Cyclopalladated compounds derived from quinoline ligands have shown interesting reactivity patterns, such as the insertion of alkynes into Pd-C bonds and subsequent transformations . Moreover, the chloro group in the 7-position of 4-amino-7-chloroquinolines can be substituted with various nucleophiles, leading to novel analogues with potential biological activity . The regioselective synthesis of 2-chloroquinoline-based compounds has also been explored, with applications in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4,7,8-trimethylquinoline derivatives are influenced by the substituents on the quinoline core. The introduction of electron-donating or withdrawing groups can affect the compound's reactivity towards nucleophiles and electrophiles. The thermal properties of these compounds have been analyzed, providing information on their stability and potential applications . Additionally, the regioselectivity observed in the synthesis of these derivatives highlights the influence of the substituents on the chemical behavior of the quinoline ring .

Safety And Hazards

2-Chloro-4,7,8-trimethylquinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 according to the GHS classification . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

特性

IUPAC Name |

2-chloro-4,7,8-trimethylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-7-4-5-10-8(2)6-11(13)14-12(10)9(7)3/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCHOKMWJQRQQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=N2)Cl)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649706 |

Source

|

| Record name | 2-Chloro-4,7,8-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4,7,8-trimethylquinoline | |

CAS RN |

950037-24-8 |

Source

|

| Record name | 2-Chloro-4,7,8-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Acetyl-3-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1294058.png)

![methyl 3-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}propanoate](/img/structure/B1294060.png)

![6-Methyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1294061.png)